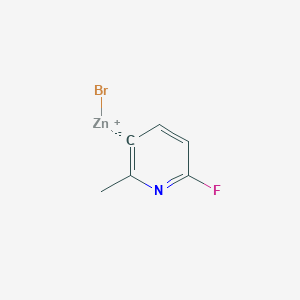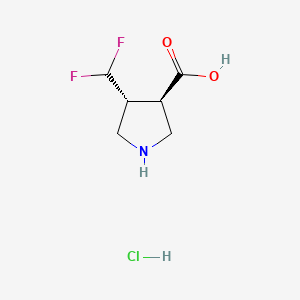![molecular formula C10H11NO3 B14888401 9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B14888401.png)
9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a heterocyclic compound that features a benzoxazepine core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization to form the oxazepine ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazepine ring can be reduced to form a more saturated heterocyclic compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated heterocyclic compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-5-methyl-3(2H)-furanone: A structurally related compound with different biological activities.
2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Another compound with a similar core structure but different functional groups.
Uniqueness
9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is unique due to its specific oxazepine ring structure and the presence of both hydroxyl and methyl groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
9-hydroxy-4-methyl-5H-1,4-benzoxazepin-3-one |
InChI |
InChI=1S/C10H11NO3/c1-11-5-7-3-2-4-8(12)10(7)14-6-9(11)13/h2-4,12H,5-6H2,1H3 |
Clave InChI |
IJJWUBGSIDYTIS-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=C(C(=CC=C2)O)OCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


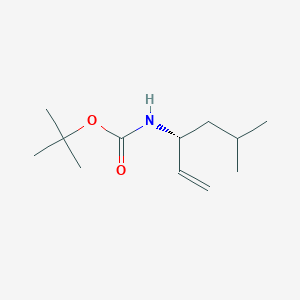
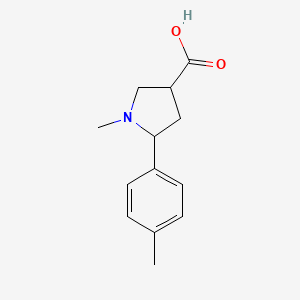
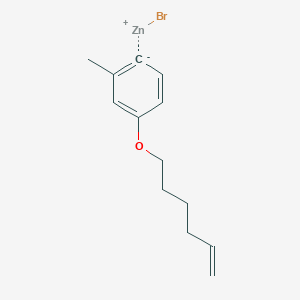
![5-Oxaspiro[2.4]heptan-7-amine](/img/structure/B14888343.png)
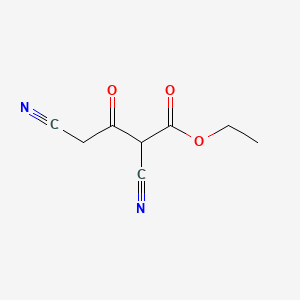
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
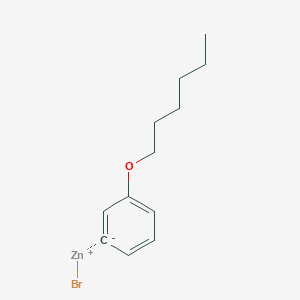
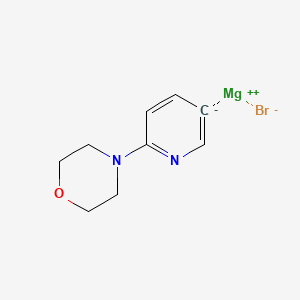

![6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)

![6-Bromo-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14888383.png)
